ITX5061 is a small molecule initially characterized as a p38 mitogen-activated protein kinase (MAPK) inhibitor. [] Further research identified it as a scavenger receptor class B type I (SR-BI) antagonist. [, , , , , , , , , ] SR-BI plays a critical role in high-density lipoprotein (HDL) metabolism and hepatitis C virus (HCV) entry into hepatocytes. [, ] ITX5061 is investigated for its potential in treating HCV infection, atherosclerosis, and castration-resistant prostate cancer. [, , , ]
ITX5061 primarily exerts its effects by inhibiting SR-BI activity. [] This inhibition has several downstream consequences:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6